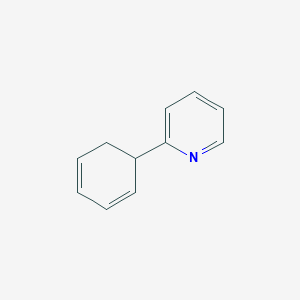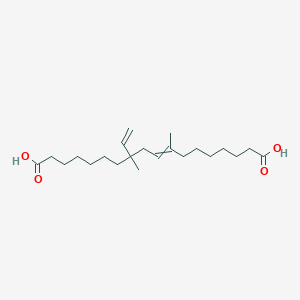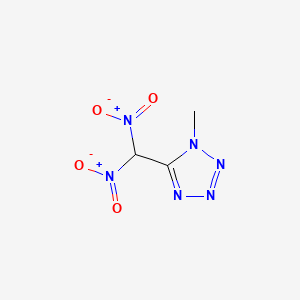
5-(Dinitromethyl)-1-methyl-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dinitromethyl)-1-methyl-1H-tetrazole is a high-energy compound that has garnered significant interest in the field of energetic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dinitromethyl)-1-methyl-1H-tetrazole typically involves the nitration of precursor compounds. One common method includes the nitration of alkylazines, where the dinitromethyl group is introduced through the action of dinitrocarbanions . Another approach involves the cyclization of dinitroaliphatic and heterocyclic compounds .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration reactions using nitric acid and other nitrating agents. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dinitromethyl)-1-methyl-1H-tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the dinitromethyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the dinitromethyl group with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives of the original compound, which can have different energetic properties and applications .
Wissenschaftliche Forschungsanwendungen
5-(Dinitromethyl)-1-methyl-1H-tetrazole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-(Dinitromethyl)-1-methyl-1H-tetrazole involves the release of a large amount of energy upon decomposition. This energy release is due to the breaking of high-energy bonds within the dinitromethyl and tetrazole groups. The molecular targets and pathways involved in this process include the formation of nitrogen gas and other gaseous products, which contribute to the explosive properties of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(Dinitromethyl)-1-methyl-1H-tetrazole include:
- 5-(Dinitromethyl)-3-(trinitromethyl)-1,2,4-triazole
- 5-(Trinitromethyl)-1H-tetrazole
- 5-Azido-1H-tetrazole-1-carbonitrile
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of high nitrogen content and the presence of both dinitromethyl and tetrazole groups. This combination results in a compound with exceptional energy density and stability, making it highly suitable for various energetic applications .
Eigenschaften
CAS-Nummer |
111260-00-5 |
|---|---|
Molekularformel |
C3H4N6O4 |
Molekulargewicht |
188.10 g/mol |
IUPAC-Name |
5-(dinitromethyl)-1-methyltetrazole |
InChI |
InChI=1S/C3H4N6O4/c1-7-2(4-5-6-7)3(8(10)11)9(12)13/h3H,1H3 |
InChI-Schlüssel |
FIPMOMSLTJKVFN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=N1)C([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



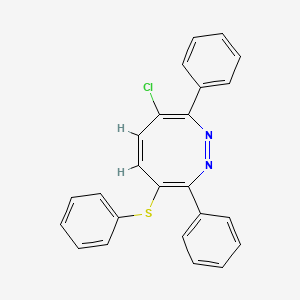
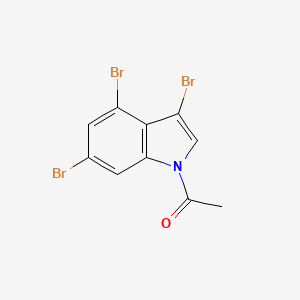
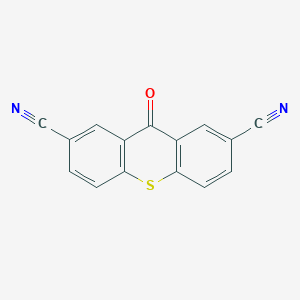
![4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid](/img/structure/B14313105.png)
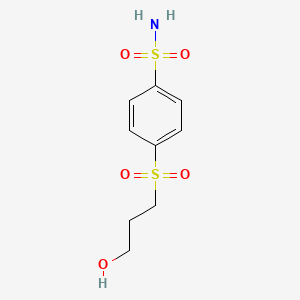

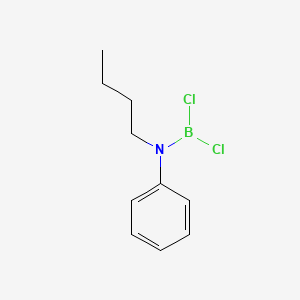
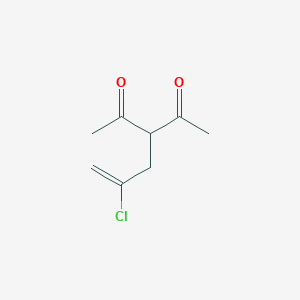
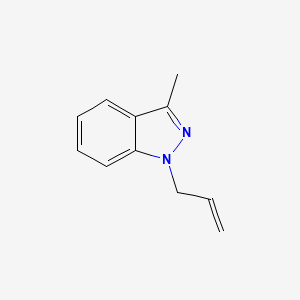
![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
